molecular formula C14H14FNO2 B3171836 4-(2-Ethoxyphenoxy)-3-fluoroaniline CAS No. 946699-04-3

4-(2-Ethoxyphenoxy)-3-fluoroaniline

Cat. No. B3171836
CAS RN: 946699-04-3
M. Wt: 247.26 g/mol
InChI Key: RRUDEJBHYPSYIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-(2-Ethoxyphenoxy)-3-fluoroaniline”, such as naphthalene derivatives, typically involves strategies that focus on constructing the core followed by functionalization. Metal-catalyzed reactions, including those involving palladium, copper, and rhodium, are commonly used.


Molecular Structure Analysis

Naphthalene derivatives exhibit a planar structure that allows for effective intercalation with DNA, impacting their biological activities. The molecular structure of such compounds is characterized by a conjugated system that contributes to their chemical reactivity and potential pharmacological applications.


Chemical Reactions Analysis

Naphthoquinones, closely related to naphthalene derivatives, are known for their redox properties and participation in biological oxidative processes . These compounds, through one- or two-electron reduction processes, can form semiquinones or hydroquinones, respectively .


Physical And Chemical Properties Analysis

The physical properties of naphthalene derivatives, including solubility, melting point, and boiling point, are influenced by the nature of substituted groups . For example, the introduction of an ethoxyphenoxy group could affect the compound’s solubility in organic solvents .

Scientific Research Applications

Environmental Toxicology and Biodegradation

A study on the toxicity of fluoroaniline compounds to earthworms using high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy identified novel biomarkers of xenobiotic toxicity. This method showed potential for understanding the mechanism of action of toxic chemicals on biological systems (Bundy et al., 2002). Additionally, the degradation of 3-fluoroaniline by Rhizobium sp. highlights the low natural biodegradability of fluoroanilines and their environmental impact, providing insights into bioremediation strategies for such compounds (Zhao et al., 2019).

Chemical Synthesis and Applications

The synthesis of 3-Fluoro-4-nitrophenol from m-fluoroaniline demonstrates the utility of fluoroaniline derivatives in producing intermediates for further chemical applications (Lu Zhou, 2008). Another study on the synthesis and transformations of quinoline derivatives indicates the role of fluoroaniline compounds in the development of new materials with potential applications in biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).

Optical Imaging and Drug Delivery

The exploration of cyanine reactivity for optical imaging and drug delivery highlights innovative approaches to biomedical research, utilizing fluoroaniline derivatives for developing novel imaging agents and therapeutic delivery systems (Gorka et al., 2018).

Advanced Materials

The development of fluoroionophores for sensing pH and metal cations exemplifies the application of fluoroaniline derivatives in creating sensitive materials for environmental and biological monitoring (Tanaka et al., 2001).

Safety and Hazards

The safety data sheet for a similar compound, “4-(2-Ethoxyphenoxy)piperidine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in well-ventilated areas .

Future Directions

Research is ongoing to understand the properties and potential applications of compounds similar to “4-(2-Ethoxyphenoxy)-3-fluoroaniline”. For instance, studies are being conducted to design and characterize polyologels composed of a range of diol and triol solvents for potential use in treating diseases within the oral cavity .

properties

IUPAC Name

4-(2-ethoxyphenoxy)-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-2-17-13-5-3-4-6-14(13)18-12-8-7-10(16)9-11(12)15/h3-9H,2,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUDEJBHYPSYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279968
Record name 4-(2-Ethoxyphenoxy)-3-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Ethoxyphenoxy)-3-fluoroaniline

CAS RN

946699-04-3
Record name 4-(2-Ethoxyphenoxy)-3-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946699-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Ethoxyphenoxy)-3-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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